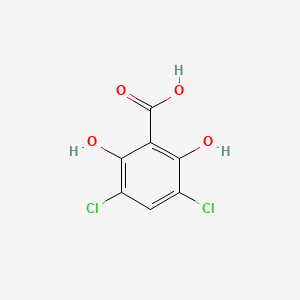

3,5-Dichloro-2,6-dihydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloro-2,6-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O4 and its molecular weight is 223.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Anti-Leishmanial Activity

DCHBA has demonstrated significant anti-leishmanial properties. It acts by binding to iron ions, preventing their release from the parasite and inhibiting the formation of iron complexes essential for Leishmania survival. This mechanism was validated through metabolomics analysis of human blood samples from infected individuals in Tanzania, highlighting its potential as a therapeutic agent against leishmaniasis .

Table 1: Summary of Anti-Leishmanial Activity Studies

Biochemical Research

Inhibition of Protein Synthesis

DCHBA inhibits disulfide bond formation in proteins, leading to decreased protein synthesis. This property positions it as a valuable compound in biochemical research, particularly in studies investigating protein folding and synthesis mechanisms .

Chemical Properties and Structure

- Chemical Formula: C₇H₄Cl₂O₄

- Molecular Weight: 223.01 g/mol

- IUPAC Name: this compound

- SMILES Notation: OC(=O)C1=C(O)C(Cl)=CC(Cl)=C1O

Environmental and Metabolic Studies

Role as a Metabolite

Recent studies suggest that DCHBA may be produced by certain gut microbiota and could play a role in anti-inflammatory responses. Its presence in plasma has been linked to various metabolic pathways, indicating its potential utility in understanding gut health and systemic inflammation .

Table 2: Metabolic Associations of DCHBA

| Metabolite | Association Type | Significance |

|---|---|---|

| DCHBA | Gut microbiota metabolite | Potential anti-inflammatory role |

| Various metabolites | Disrupted metabolic pathways | Correlation with health conditions |

Case Studies

Case Study on Leishmaniasis

A comprehensive study involving Tanzanian women showed that DCHBA effectively reduced parasitic load in Leishmania infections. The metabolomic profiling indicated significant changes in iron metabolism pathways, affirming the compound's therapeutic potential .

Case Study on Inflammatory Responses

Research published in the Journal of Clinical Investigation highlighted the role of DCHBA as a chemical xenobiotic involved in metabolic disruptions related to inflammation. The study demonstrated altered levels of DCHBA in patients with chronic inflammatory conditions, suggesting its relevance as a biomarker for disease progression .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol and sulfuric acid yields the corresponding methyl ester derivative:

C7H4Cl2O4+CH3OHH2SO4C8H6Cl2O4+H2O

Conditions :

-

Temperature: 60–80°C

-

Catalyst: Concentrated H₂SO₄

Nucleophilic Substitution of Chlorine Atoms

The chlorine atoms at positions 3 and 5 participate in nucleophilic displacement reactions. Hydroxyl groups can replace chlorine under alkaline conditions:

C7H4Cl2O4+2NaOH→C7H6O6+2NaCl

Key Observations :

-

Reaction progress is monitored via HPLC to avoid over-hydrolysis.

Electrophilic Aromatic Substitution

The hydroxyl groups activate the benzene ring toward electrophilic substitution. Sulfonation with oleum introduces sulfonic acid groups:

C7H4Cl2O4+H2SO4→C7H3Cl2O7S

Industrial Synthesis :

Hydrolysis Reactions

Controlled hydrolysis of intermediates is critical during synthesis. For example, sulfonated precursors are hydrolyzed to regenerate hydroxyl groups:

C7H3Cl2O7S+H2O→C7H4Cl2O4+H2SO4

Conditions :

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals. For instance, iron(III) complexes exhibit stability constants (logK) of ~8.2, as inferred from structural analogs . These interactions are relevant to its role in environmental contaminant binding .

Oxidation and Reduction Pathways

While direct data on redox reactions is limited, analogous dichlorobenzoic acids undergo:

-

Oxidation : Formation of quinones under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Hydrogenation removes chlorine atoms, yielding dihydroxybenzoic acid derivatives.

Biological Interactions

Though not a classical chemical reaction, the compound interacts with biological systems by:

Propriétés

IUPAC Name |

3,5-dichloro-2,6-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXACYSQYFWVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.